molecular formula C14H11ClFNO B12829774 2-Chloro-N-(2-fluorobenzyl)benzamide

2-Chloro-N-(2-fluorobenzyl)benzamide

Cat. No.: B12829774
M. Wt: 263.69 g/mol
InChI Key: BOTYFPFTZNPNRW-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-fluorobenzyl)benzamide is an organic compound with the molecular formula C14H11ClFNO It is characterized by the presence of a chloro group and a fluorobenzyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-fluorobenzyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-fluorobenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or reduction reactions to modify the existing ones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation might introduce a carboxyl group.

Scientific Research Applications

2-Chloro-N-(2-fluorobenzyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing, particularly in the fields of oncology and neurology.

    Industry: It serves as a precursor in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Chloro-N-(2-fluorobenzyl)benzamide exerts its effects is largely dependent on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to changes in cellular function.

Comparison with Similar Compounds

  • 2-Chloro-N-(2-methylbenzyl)benzamide
  • 2-Chloro-N-(2-bromobenzyl)benzamide
  • 2-Chloro-N-(2-iodobenzyl)benzamide

Comparison: Compared to these similar compounds, 2-Chloro-N-(2-fluorobenzyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of organic compounds, making this compound potentially more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H11ClFNO

Molecular Weight

263.69 g/mol

IUPAC Name

2-chloro-N-[(2-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C14H11ClFNO/c15-12-7-3-2-6-11(12)14(18)17-9-10-5-1-4-8-13(10)16/h1-8H,9H2,(H,17,18)

InChI Key

BOTYFPFTZNPNRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2Cl)F

Origin of Product

United States

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